Chlorobis(cyclooctene)rhodium(I) Dimer
Overview
Description
Chlorobis(cyclooctene)rhodium(I) Dimer, also known as [Rh(coe)2Cl]2, is an organorhodium compound . It is a red-brown, air-sensitive solid that is a precursor to many other organorhodium compounds and catalysts .
Molecular Structure Analysis
The empirical formula of Chlorobis(cyclooctene)rhodium(I) Dimer is C32H56Cl2Rh2 . The molecular weight is 717.50 . The SMILES string representation is Cl[Rh].Cl[Rh].C1CCCC=CCC1.C2CCCC=CCC2.C3CCCC=CCC3.C4CCCC=CCC4 .Chemical Reactions Analysis
Chlorobis(cyclooctene)rhodium(I) Dimer can be used as a catalyst in several reactions. For instance, it can be used to synthesize enantioenriched gem-diaryl sulfonates by asymmetric 1,4-addition of aryl boronic acids to α,β-unsaturated sulfonyl compounds . It can also be used in direct C-arylation of N-unprotected indoles and pyrroles .Physical And Chemical Properties Analysis
Chlorobis(cyclooctene)rhodium(I) Dimer is a red-brown solid . It is air-sensitive . The melting point is 190 °C (dec.) (lit.) . It is insoluble in water .Scientific Research Applications
Synthesis of Unsaturated Ketones : Chlorobis(cyclooctene)rhodium(I) Dimer has been used in the synthesis of β,γ-unsaturated ketones, utilizing its ability to react with benzaldimine and undergo ligand-promoted reductive elimination to produce ketimines, which can be hydrolyzed to yield unsaturated ketones (Chul-Ho, Bon-Tak, Jung-Bu, & Keun-Jae, 1994).
Formation of Rhodium Complexes : Chlorobis(cyclooctene)rhodium(I) Dimer reacts with secondary phosphites to form various rhodium complexes. These complexes have potential applications as catalysts or catalytic precursors in chemical reactions, particularly in the stereoselective reduction of specific compounds (Bennett & Mitchell, 1985).
Heterogenized Catalysts : It has been used in preparing heterogenized catalysts by reacting with phosphinated silica. The activity of these catalysts in hydrosilylation reactions was studied, demonstrating the influence of the catalyst structure on its activity (Michalska, Capka, & Stoch, 1981).
Catalytic Activity in Vibrational Spectroscopic Techniques : The complexes formed from Chlorobis(cyclooctene)rhodium(I) Dimer have been studied using vibrational spectroscopic techniques and density functional theory (DFT) calculations. These studies help in understanding the metal-olefin interaction and assessing the catalytic activity of these complexes (Popoola & Al‐Saadi, 2016).
Coordination Chemistry Studies : Research on Chlorobis(cyclooctene)rhodium(I) Dimer has also contributed to coordination chemistry, particularly in the study of crystal and molecular structures. These studies provide insights into the coordination environment around the rhodium atom and the nature of bonding in such complexes (Ryan, Schaeffer, Clark, & Hartwell, 1975).
Safety And Hazards
Future Directions
properties
IUPAC Name |
cyclooctene;rhodium;dichloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C8H14.2ClH.2Rh/c4*1-2-4-6-8-7-5-3-1;;;;/h4*1-2H,3-8H2;2*1H;;/p-2/b4*2-1-;;;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCBAJWXKUDJSW-XFCUKONHSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC=CCC1.C1CCCC=CCC1.C1CCCC=CCC1.C1CCCC=CCC1.[Cl-].[Cl-].[Rh].[Rh] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C=C\CCC1.C1CC/C=C\CCC1.C1CC/C=C\CCC1.C1CC/C=C\CCC1.[Cl-].[Cl-].[Rh].[Rh] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H56Cl2Rh2-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
717.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorobis(cyclooctene)rhodium(I) Dimer | |
CAS RN |
12279-09-3 | |
Record name | Chlorobis(cyclooctene)rhodium(I) Dimer | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Citations
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